molecular formula C11H14ClNO3 B8619768 N-(3,4-dimethoxyphenyl)-beta-chloropropionamide

N-(3,4-dimethoxyphenyl)-beta-chloropropionamide

Cat. No.: B8619768
M. Wt: 243.68 g/mol
InChI Key: HHASZRCOOXILRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-beta-chloropropionamide is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

3-chloro-N-(3,4-dimethoxyphenyl)propanamide

InChI

InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(7-10(9)16-2)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

HHASZRCOOXILRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dimethoxyaniline (0.3 mole), β-chloropropionyl chloride (0.35 mole) and benzene (100 ml) are charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture is heated at reflux with stirring for a period of about 5 hours. After this time the reaction mixture is cooled to room temperature and is washed with dilute aqueous sodium bicarbonate, with dilute hydrochloric acid and with water. The washed mixture is then dried over anhydrous magnesium sulfate, filtered and stripped of benzene under reduced pressure to yield the desired product N-(3,4-dimethoxyphenyl)-β-chloropropionamide as the residue.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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